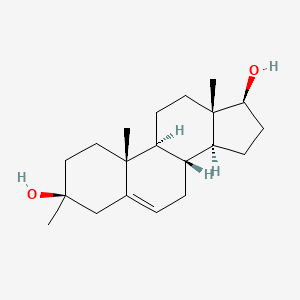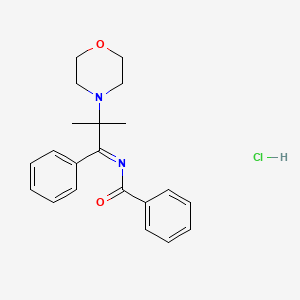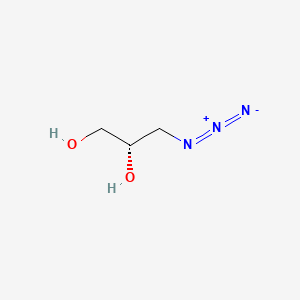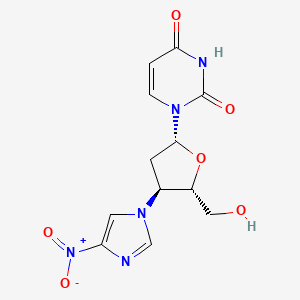
Uridine, 2',3'-dideoxy-3'-(4-nitro-1H-imidazol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- is a synthetic nucleoside analogue. This compound is characterized by the substitution of the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar with hydrogen atoms, and the attachment of a 4-nitro-1H-imidazol-1-yl group at the 3’ position. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- typically involves multiple steps. The starting material is often uridine, which undergoes selective deoxygenation at the 2’ and 3’ positions. This can be achieved through the use of reagents such as tributyltin hydride and a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, basic conditions (e.g., sodium hydroxide)
Major Products
Reduction: 2’,3’-dideoxy-3’-(4-amino-1H-imidazol-1-yl)uridine
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
科学的研究の応用
Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Studied for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its antiviral and anticancer properties. The compound’s ability to interfere with nucleic acid synthesis makes it a potential candidate for therapeutic applications.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- involves its incorporation into nucleic acids, leading to the disruption of nucleic acid synthesis. The 4-nitro-1H-imidazol-1-yl group can form hydrogen bonds with nucleic acid bases, interfering with the normal base-pairing process. This results in the inhibition of DNA and RNA polymerases, ultimately leading to the suppression of viral replication or cancer cell proliferation .
類似化合物との比較
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the 4-nitro-1H-imidazol-1-yl group, making it less effective in certain biological applications.
2’,3’-Dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)uridine: Similar structure but with a methyl group at the 2-position of the imidazole ring, which can alter its biological activity.
Uniqueness
Uridine, 2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- is unique due to the presence of the 4-nitro-1H-imidazol-1-yl group, which enhances its ability to interfere with nucleic acid synthesis. This makes it a valuable compound in antiviral and anticancer research .
特性
CAS番号 |
132149-48-5 |
|---|---|
分子式 |
C12H13N5O6 |
分子量 |
323.26 g/mol |
IUPAC名 |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(4-nitroimidazol-1-yl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H13N5O6/c18-5-8-7(15-4-9(13-6-15)17(21)22)3-11(23-8)16-2-1-10(19)14-12(16)20/h1-2,4,6-8,11,18H,3,5H2,(H,14,19,20)/t7-,8+,11+/m0/s1 |
InChIキー |
UBGVCWZNNLRDRR-VAOFZXAKSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)N3C=C(N=C3)[N+](=O)[O-] |
正規SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)N3C=C(N=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


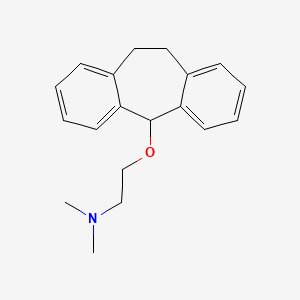
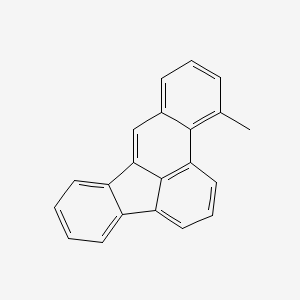
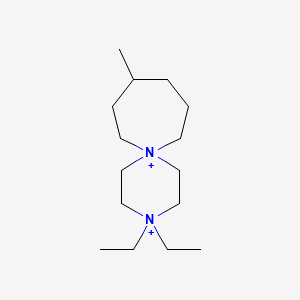
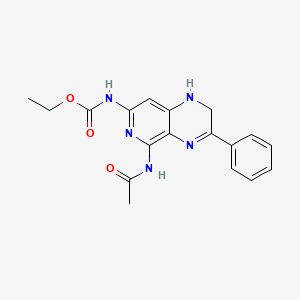

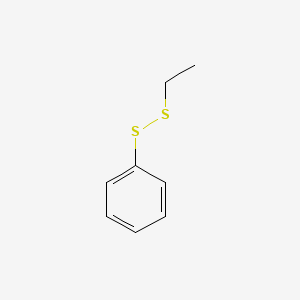
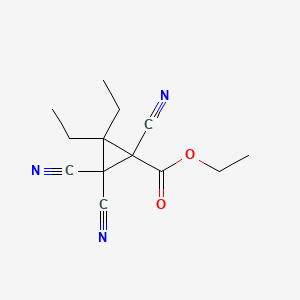
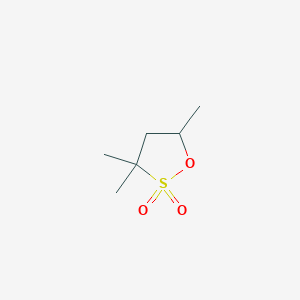
![9-propyl-2-oxa-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796280.png)


